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Compound of Interest

Compound Name: Trimethylene sulfate

Cat. No.: B092673

This guide provides a comprehensive overview of the spectroscopic properties of trimethylene
sulfate (1,3,2-dioxathiane 2,2-dioxide), including Nuclear Magnetic Resonance (NMR) and
Infrared (IR) data. It also details the experimental protocols for acquiring this data and
illustrates key chemical transformations of the molecule. This document is intended for
researchers, scientists, and professionals in the field of drug development and organic
chemistry.

Spectroscopic Data

The structural elucidation of trimethylene sulfate relies heavily on spectroscopic techniques.
The following tables summarize the expected and reported data for its *H NMR, 13C NMR, and
IR spectra.

Table 1. tH NMR Spectroscopic Data for Trimethylene Sulfate

Chemical Shift (6, . Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
H-4, H-6 (axial) ~4.5 Multiplet
H-4, H-6 (equatorial) ~4.0 Multiplet
H-5 (axial) ~2.2 Multiplet
H-5 (equatorial) ~1.8 Multiplet
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Note: The chemical shifts are approximate and based on the analysis of related cyclic sulfate
structures. The protons on the six-membered ring form a complex spin system, leading to
multiplets. The protons adjacent to the oxygen atoms (H-4 and H-6) are expected to be
downfield compared to the central methylene protons (H-5).

Table 2: 13C NMR Spectroscopic Data for Trimethylene Sulfate

Carbon Chemical Shift (6, ppm)
C-4,C-6 ~70
C-5 ~25

Note: The chemical shifts are approximate. The carbons bonded to the electronegative oxygen
atoms (C-4 and C-6) are significantly deshielded and appear downfield. The central carbon (C-
5) appears at a more typical upfield position for an aliphatic methylene group. A 13C NMR
spectrum for trimethylene sulfate has been recorded on a Bruker WP-80 instrument.[1]

Table 3: IR Spectroscopic Data for Trimethylene Sulfate

Vibrational Mode Wavenumber (cm~?) Intensity
Asymmetric SOz Stretch 1350 - 1400 Strong
Symmetric SOz Stretch 1175-1210 Strong
C-O Stretch 1000 - 1050 Strong
C-H Stretch 2850 - 3000 Medium

Note: The strong absorptions corresponding to the S=0O stretching vibrations are characteristic
of the sulfate group.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic
data.
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2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of trimethylene sulfate.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing may be applied.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), for
chemical shift calibration (& = 0.00 ppm).

e Instrumentation and Data Acquisition:

o Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

o For 'H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include a
spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired for a good signal-
to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., O-
220 ppm) is required. Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an
adequate signal-to-noise ratio.

» Data Processing:

o The acquired Free Induction Decay (FID) is Fourier transformed.

o The resulting spectrum is phased and baseline corrected.

o Chemical shifts are referenced to the internal standard (TMS).

2.2. Infrared (IR) Spectroscopy
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e Sample Preparation (Thin Solid Film):

o Dissolve a small amount of trimethylene sulfate in a volatile organic solvent (e.g.,
acetone or methylene chloride).

o Apply a drop of the solution to the surface of a salt plate (e.g., KBr or NaCl).
o Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

 Instrumentation and Data Acquisition:

[e]

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

o

A background spectrum of the clean, empty sample compartment is recorded first.

[¢]

The salt plate with the sample film is then placed in the sample holder, and the sample
spectrum is acquired.

[¢]

Typically, spectra are recorded over the range of 4000-400 cm~* with a resolution of 4
cm~1, Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

» Data Processing:
o The sample interferogram is Fourier transformed to produce the spectrum.

o The background spectrum is automatically subtracted from the sample spectrum to yield
the final transmittance or absorbance spectrum.

Key Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the synthesis and a key
reaction of trimethylene sulfate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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